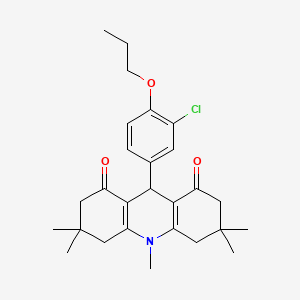
1-(3-methoxybenzyl)-N-methyl-6-oxo-N-(2-phenylethyl)-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methoxybenzyl)-N-methyl-6-oxo-N-(2-phenylethyl)-3-piperidinecarboxamide, also known as U-47700, is a synthetic opioid that was first developed in the 1970s. It has gained popularity in recent years as a recreational drug due to its potent analgesic and euphoric effects. However,
作用机制
1-(3-methoxybenzyl)-N-methyl-6-oxo-N-(2-phenylethyl)-3-piperidinecarboxamide works by binding to the mu-opioid receptor in the brain and spinal cord. This binding activates the receptor, which leads to the release of dopamine and other neurotransmitters that produce feelings of pleasure and euphoria. This compound is a potent agonist of the mu-opioid receptor, which means that it has a strong affinity for this receptor and produces a powerful response.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. These include analgesia, sedation, respiratory depression, and decreased gastrointestinal motility. It has also been shown to produce a range of subjective effects, such as euphoria, relaxation, and feelings of well-being.
实验室实验的优点和局限性
1-(3-methoxybenzyl)-N-methyl-6-oxo-N-(2-phenylethyl)-3-piperidinecarboxamide has several advantages as a research tool. It is a potent and selective mu-opioid receptor agonist, which makes it useful for studying the effects of opioid receptor activation. It is also relatively easy to synthesize, which makes it more accessible than some other opioids.
However, there are also several limitations to using this compound in lab experiments. One of the main limitations is its potential for abuse. This compound is a powerful opioid that can produce addiction and dependence, which makes it difficult to use in long-term studies. Additionally, there is a lack of data on the long-term effects of this compound, which makes it difficult to assess its safety and efficacy.
未来方向
There are several future directions for research on 1-(3-methoxybenzyl)-N-methyl-6-oxo-N-(2-phenylethyl)-3-piperidinecarboxamide. One area of interest is its potential use as a pain reliever. Researchers are currently investigating the safety and efficacy of this compound as an alternative to traditional opioids. Another area of interest is its potential use as a research tool. This compound could be used to study the effects of opioid receptor activation and to develop new drugs that target these receptors. Finally, more research is needed to determine the long-term effects of this compound and to assess its potential for abuse and dependence.
合成方法
1-(3-methoxybenzyl)-N-methyl-6-oxo-N-(2-phenylethyl)-3-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of various reagents and solvents. The exact method of synthesis is beyond the scope of this paper, but it is important to note that this compound is a synthetic compound that is not found in nature.
科学研究应用
1-(3-methoxybenzyl)-N-methyl-6-oxo-N-(2-phenylethyl)-3-piperidinecarboxamide has been studied for its potential use as a pain reliever. It has been shown to be effective in reducing pain in animal models, and some researchers believe that it could be used as an alternative to traditional opioids. However, more research is needed to determine the safety and efficacy of this compound as a pain reliever.
属性
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-N-methyl-6-oxo-N-(2-phenylethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-24(14-13-18-7-4-3-5-8-18)23(27)20-11-12-22(26)25(17-20)16-19-9-6-10-21(15-19)28-2/h3-10,15,20H,11-14,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMASEQAYUSUDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C(=O)C2CCC(=O)N(C2)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-propyl-1H-benzimidazol-2-yl)thio]ethanol](/img/structure/B5022419.png)

![2-chloro-6-ethoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5022437.png)
![N-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-1-naphthylurea](/img/structure/B5022438.png)
![4-{5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5022451.png)
![5-{2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5022455.png)


![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5022468.png)
![N,N-dimethyl-6-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-4-pyrimidinamine](/img/structure/B5022471.png)
![1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B5022491.png)
![2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 3-phenylacrylate](/img/structure/B5022505.png)

![7-[(3,4-dichlorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one](/img/structure/B5022512.png)